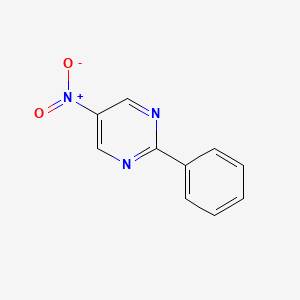

5-nitro-2-phenylpyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-nitro-2-phenylpyrimidine derivatives involves various chemical reactions. For instance, nitration of 5-acetamido-2-phenylpyrimidine yields 5-acetamido-2-m-nitrophenylpyrimidine, highlighting the influence of the acetamido group and the pyrimidine ring on the nitration outcome (Caton & Mcomie, 1968). Additionally, reactions involving chlorine-substituted nitropyrimidines with various thiols have been employed to synthesize thio-5-nitropyrimidine derivatives, further expanding the chemical versatility of this compound (Azev, Duelcks, & Lork, 2007).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies on polymorphs of related pyrimidine compounds have revealed extensive hydrogen bonding patterns, including C−H···N and C−H···O interactions, which are crucial for understanding the molecular conformation and stability of these compounds (Aakeröy, Nieuwenhuyzen, & Price, 1998).

Chemical Reactions and Properties

This compound undergoes various chemical transformations, including reactions with N-, O-, and S-nucleophiles. The synthesis of 2-azido-5-nitropyrimidine and its interactions with nucleophiles highlight the reactivity of different positions on the pyrimidine ring, leading to the formation of tetrazole rings and other structures, which are significant for understanding the chemical properties of these compounds (Gorbunov et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystal structures, are influenced by their molecular conformations and intermolecular interactions. The detailed analysis of three polymorphs of 2-amino-5-nitropyrimidine provided insights into the role of hydrogen bonds and short interlayer distances in determining the physical characteristics of these compounds (Aakeröy, Nieuwenhuyzen, & Price, 1998).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, stability, and tautomeric behavior, are crucial for their application in various domains. The study on the tautomerism of related compounds, like 2-anilinopyridine and 2-anilinopyrimidine, provides valuable information on the equilibrium between different tautomeric forms and their impact on the chemical behavior of these compounds (Hirota et al., 1980).

Applications De Recherche Scientifique

Synthesis and Chemical Behavior

- Synthesis and Derivatives : 5-Nitro-2-phenylpyrimidine and its derivatives have been synthesized and studied for their chemical properties. Notably, the synthesis of various pyrimidine compounds, including those with nitro substituents, has been described, providing insights into their potential applications in chemical research (Brown & England, 1971).

- Tautomerism Studies : Research on tautomerism, specifically in 5-nitro-2-anilinopyridine and 2-anilinopyrimidine, sheds light on the equilibrium and behavior of nitro-substituted pyrimidines. This is crucial for understanding their reactivity and potential applications (Hirota et al., 1980).

Molecular Structure and Spectroscopy

- Crystal Structure Analysis : The crystal structure of related compounds like 6-chloro-4-nitro-2-phenylpyrimidine has been determined, offering valuable information on the geometric parameters that could be relevant to this compound (Rybalova et al., 2001).

- Electronic Spectra and Molecular Structure : Studies focusing on the excited states of nitro-substituted compounds, including 5-nitro derivatives, have provided detailed insights into their electronic absorption, emission spectra, and molecular structures. Such information is crucial for applications in molecular spectroscopy and photochemistry (Michalski et al., 2016).

Potential Therapeutic and Biological Applications

- Cerebral Protective Agents : Some pyrimidine derivatives, including those with nitrophenyl groups, have been explored for their potential as cerebral protective agents. Their activities in anti-anoxic and anti-lipid peroxidation assays suggest possible therapeutic applications (Kuno et al., 1992).

Material Science and Electronics

- Molecular Electronics : Research into molecular diodes has shown that certain nitro-substituted pyrimidines can exhibit charge-induced conformational switching. This suggests potential applications in molecular electronics, such as memory devices and nano-actuators (Derosa et al., 2003).

Mécanisme D'action

Target of Action

It’s known that pyrimidine analogs can act as anticancer agents through diverse mechanisms, including kinase enzyme inhibition .

Mode of Action

It’s known to react with aliphatic amines and acetone to form n-substituted 4-nitroanilines . This suggests that it may interact with its targets through a similar mechanism, leading to the formation of new compounds.

Biochemical Pathways

Pyrimidines are structural components of key molecules participating in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it’s plausible that 5-nitro-2-phenylpyrimidine could influence these pathways.

Result of Action

The reaction of this compound with aliphatic amines and acetone results in the formation of n-substituted 4-nitroanilines . This suggests that the compound could have a transformative effect on certain molecules within the cell.

Analyse Biochimique

Biochemical Properties

It is known that the compound can react with aliphatic amines and acetone to form N-substituted 4-nitroanilines

Cellular Effects

It is known that nitro-containing compounds can undergo enzymatic reduction to form reactive intermediates, which can cause cellular damage . Therefore, it is possible that 5-nitro-2-phenylpyrimidine may have similar effects on cells.

Molecular Mechanism

It is known that the compound can react with aliphatic amines and acetone to form N-substituted 4-nitroanilines . This suggests that this compound may interact with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that pyrimidines play a crucial role in nucleic acids, which are key components of genetic material . Therefore, this compound may be involved in similar metabolic pathways.

Propriétés

IUPAC Name |

5-nitro-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRWVLAMQREVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353834 | |

| Record name | 2-phenyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68906-00-3 | |

| Record name | 2-phenyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-((3S*,4R*)-4-isopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5670634.png)

![2-[2-amino-6-(2-thienylthio)pyrimidin-4-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670676.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5670682.png)

![3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5670695.png)

![2-[(2,4,6-trichlorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5670696.png)

![5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5670702.png)

![3-[(2-{1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5670708.png)

![1-[(3-cyclohexylisoxazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670717.png)

![{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}[4-(methylthio)phenyl]acetic acid](/img/structure/B5670719.png)

![1-acetyl-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5670733.png)